molecular formula C6H8O3 B8290526 Dihydroxycyclohexenone

Dihydroxycyclohexenone

Cat. No. B8290526
M. Wt: 128.13 g/mol
InChI Key: QYOOZBGIAMCUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroxycyclohexenone is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dihydroxycyclohexenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydroxycyclohexenone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Dihydroxycyclohexenone

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

2,3-dihydroxycyclohex-2-en-1-one

InChI

InChI=1S/C6H8O3/c7-4-2-1-3-5(8)6(4)9/h7,9H,1-3H2

InChI Key

QYOOZBGIAMCUNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the β-hydroxy ketone 8 (FIG. 6) (1.01 g, 3.85 mmol) in CH2Cl2 (10 mL) at 0° C. was added 4-(dimethylamino)pyridine (9.4 mg, 0.077 mmol), diisopropylethylamine (1.34 mL, 7.7 mmol) and acetic anhydride (0.44 mL, 4.6 mmol). After stirring at 0° C. for 6 hours, the solution was washed with saturated aqueous NaHCO3 and the NaHCO3 wash solution was extracted with CH2Cl2 (4×40 ml). The organic layer was dried with MgSO4 and concentrated to dryness. Purification by flash chromatography afforded compound 9 (FIG. 6) as a white solid (0.94 g, 100%). 1H NMR (CDCl3) δ 6.87 (dd, J=10.2, 1.8 Hz, 1H), 6.01 (dd, J=10.2, 2.4 Hz, 1H), 4.51 (dt, J=9.0, 2.1 Hz, 1H), 4.05 (m, 1H), 3.33 (s, 3H), 3.27 (s, 3H), 2.74 (dd, J=16.5, 13.2 Hz, 1H), 1.37 (s, 3H), 1.34 (s, 3H); 13C NMR (CDCl3) δ 196.8; 148.5; 130.1; 100.8; 99.7; 69.2; 8.0; 48.2; 48.1; 42.0; 17.7; 17.6.
Name
β-hydroxy ketone
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
9.4 mg
Type
catalyst
Reaction Step One
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.